1-Phenylpiperazine-2,3-dione
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Overview
Description
1-Phenylpiperazine-2,3-dione is a heterocyclic organic compound featuring a piperazine ring substituted with a phenyl group and two keto groups at positions 2 and 3. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperazine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of methyl N-substituted iminomonoacetate as a starting material . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps with reagents like PhSH (thiophenol) .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of N,N’-carbonyldiimidazole (CDI) in combination with N-substituted iminodiacetic acids has been reported as an efficient method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of this compound.
Scientific Research Applications
1-Phenylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 1-Phenylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and influencing various biological pathways .
Comparison with Similar Compounds
1-Phenylpiperazine-2,6-dione: Known for its herbicidal activity.
Piperazine-2,5-dione: Used in the synthesis of biologically active compounds.
Phenylpiperazine: A simpler analog with applications in medicinal chemistry.
Uniqueness: 1-Phenylpiperazine-2,3-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
59702-39-5 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-phenylpiperazine-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13) |
InChI Key |
QGXIJXDWEWFSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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